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Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis,
has emerged as a valuable tool for investigating mitochondrial calcium (Ca2*) dynamics. Its
ability to transport cations across biological membranes, including the inner mitochondrial
membrane, allows for the controlled manipulation of mitochondrial Ca2* levels. This property
makes Lasalocid a versatile agent for studying the intricate role of mitochondrial Ca2* in
cellular physiology and pathophysiology, including cellular metabolism, signaling, and cell death
pathways.

Lasalocid's mechanism of action is multifaceted and concentration-dependent. At higher
concentrations, it functions as a classical ionophore, facilitating the influx of Ca2* into the
mitochondrial matrix. However, at lower, nanomolar concentrations, it exhibits more nuanced
effects, such as the inhibition of Caz* efflux through the mitochondrial Ca2*/H* antiporter. This
dual functionality allows researchers to probe different aspects of mitochondrial Ca2*
homeostasis.

These application notes provide a comprehensive overview of the use of Lasalocid in
mitochondrial Ca2* flux studies, including its mechanism of action, quantitative data on its
effects, and detailed experimental protocols.
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Data Presentation

The effects of Lasalocid on mitochondrial Ca2* flux are highly dependent on its concentration
and the existing mitochondrial Ca?* load. The following table summarizes key quantitative data
from published studies.

. Effect on
Concentration . . Target
Parameter Mitochondrial . . Reference
Range Mitochondria
Ca?* Flux
Competitively
inhibits the
o Caz+/2H*
Inhibition of Ca2* ) .
25-250 nM antiporter, Liver [1]
Efflux )
leading to
increased Caz*
retention.
70-110 nmol )
) ) ) Slightly
Stimulation of Ca2*/mg protein ] _
) ] stimulates Caz* Liver [1]
Ca?* Release (intermediate
release.
load)
Enhances Ca?*
retention,
otentially b
110-140 nmol p o Yoy
Enhancement of ) inhibiting the )
) Ca?*/mg protein ) ) Liver [1]
Caz* Retention ) mitochondrial
(high load) -
permeability
transition pore
(mPTP).
Facilitates the
) transport of Ca2+
Caz* lonophore Micromolar (uUM) ]
L across the inner General [2]
Activity range

mitochondrial

membrane.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b10765891?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1705820/
https://pubmed.ncbi.nlm.nih.gov/1705820/
https://pubmed.ncbi.nlm.nih.gov/1705820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11423986/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10765891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Signaling Pathways and Mechanisms

Lasalocid's interaction with the inner mitochondrial membrane and its components can trigger
a cascade of events that influence cellular signaling. The following diagrams illustrate the key

mechanisms and pathways involved.
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Mechanism of Lasalocid on mitochondrial ion flux.

Experimental Protocols

Protocol 1: Preparation of Lasalocid Stock Solution
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Materials:

Lasalocid sodium salt (powder)

Dimethyl sulfoxide (DMSO)

Methanol

Microcentrifuge tubes

Vortex mixer

Procedure:

e Stock Solution (10 mM in DMSO):

o Weigh an appropriate amount of Lasalocid sodium salt. The molecular weight of
Lasalocid sodium salt is approximately 612.7 g/mol .

o Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
o Vortex thoroughly until the powder is completely dissolved.

o Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated
freeze-thaw cycles.

o Store the aliquots at -20°C, protected from light. Solutions are unstable and should be
prepared fresh or used from small, pre-packaged sizes when possible.

o Working Solution (Dilution in Methanol or appropriate buffer):

o For many cell-based and isolated mitochondria experiments, a further dilution in a solvent
like methanol is required.

o To prepare a 1 mg/mL (potency) stock solution, accurately weigh the Lasalocid working
standard and dissolve it in methanol.[3]
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o For specific experimental concentrations (e.g., UM or nM), dilute the stock solution in the
appropriate experimental buffer immediately before use. Ensure the final concentration of
the solvent (e.g., DMSO, methanol) in the experimental medium is low (typically <0.1%) to

avoid solvent-induced artifacts.

Protocol 2: Measurement of Mitochondrial Ca?* Flux in
Isolated Mitochondria using a Fluorescent Plate Reader

This protocol is adapted from general methods for measuring mitochondrial Ca?* uptake and
can be used to study the effects of Lasalocid.

Materials:
« |solated mitochondria (e.g., from liver or heart tissue)[4]

o KCl-based buffer (e.g., 125 mM KCI, 20 mM HEPES, 1 mM KHz2PQOas, 2 mM MgClz, 40 uM
EGTA, pH 7.2)[4]

o Respiratory substrates (e.g., 1 M pyruvate and 500 mM malate stocks)[4]
e Calcium Green™-5N (low-affinity, membrane-impermeable Ca2* indicator)[5]
» Lasalocid working solution

o 96-well black, clear-bottom microplate

Fluorescent plate reader with kinetic read capabilities and injectors (optional)
Procedure:

» Mitochondria Preparation: Isolate mitochondria from the tissue of interest using differential
centrifugation as described in established protocols.[4] Determine the protein concentration
of the mitochondrial suspension using a standard protein assay (e.g., Bradford assay).

e Assay Setup:

o Add 200 pug of isolated mitochondria to each well of the 96-well plate.[4]
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o Add the KCl-based buffer to a final volume of 197 pL.[4]

o Add 1 pL of 1 M pyruvate and 1 pL of 500 mM malate to energize the mitochondria. Mix
gently and incubate for 2 minutes at room temperature.[4]

o Add 1 pL of 1 mM Calcium Green™-5N stock solution. Mix gently and protect the plate
from light.[4]

o Lasalocid Treatment:

o Add the desired concentration of Lasalocid or vehicle control to the wells. Incubate for a
predetermined time, depending on the experimental question (e.g., pre-incubation to study
effects on Caz* uptake or added after a Ca2* pulse to study efflux).

e Measurement of Ca2* Flux:

o Program the plate reader to perform a kinetic read of Calcium Green™-5N fluorescence
(Excitation: ~506 nm, Emission: ~531 nm) with measurements taken every second for a
total of ~1000 seconds.[4][5]

o Establish a baseline fluorescence reading.

o Inject a known concentration of CaClz to induce mitochondrial Ca?* uptake. The decrease
in extra-mitochondrial Ca2* will be reflected as a decrease in Calcium Green™-5N
fluorescence.

o To study Ca?* release, after the initial uptake phase, an agent that induces the
mitochondrial permeability transition (e.g., a high concentration of Caz*) or a specific efflux
pathway activator can be added. The opening of the mPTP or activation of efflux will
cause a release of Ca?* from the matrix, leading to an increase in Calcium Green™-5N
fluorescence.[5]

o Data Analysis:

o Analyze the kinetic fluorescence data to determine the rate of Ca2* uptake (slope of the
fluorescence decrease) and the Ca?* retention capacity (time until the sharp increase in
fluorescence indicating mPTP opening).
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o Compare the results from Lasalocid-treated mitochondria with the vehicle-treated
controls.
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Experimental workflow for studying Lasalocid's effects.

Protocol 3: In Situ Measurement of Mitochondrial Ca3* in
Permeabilized Cells using Confocal Microscopy

This protocol allows for the study of Lasalocid's effects on mitochondrial Ca2* in a more
physiological context.

Materials:
e Cultured cells (e.g., HeLa, H9c2) grown on glass-bottom dishes or coverslips[2][6]
e Rhod-2, AM (cell-permeant, mitochondria-targeting Ca2* indicator)
o MitoTracker™ Green FM (for mitochondrial co-localization)
 Digitonin or a similar plasma membrane permeabilizing agent
o Appropriate cell culture medium and buffers (e.g., Tyrode's solution)
» Lasalocid working solution
o Confocal laser scanning microscope
Procedure:
e Cell Preparation and Staining:
o Seed cells on glass-bottom dishes or coverslips and grow to the desired confluency.

o Load cells with 5 uM Rhod-2, AM and 100 nM MitoTracker™ Green FM in serum-free
medium for 30-60 minutes at 37°C.[6]

o Wash the cells with fresh medium to remove excess dyes and allow for de-esterification of
Rhod-2, AM for at least 30 minutes.

e Cell Permeabilization:
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o To specifically measure mitochondrial Ca?* and eliminate the cytosolic Rhod-2 signal,
permeabilize the plasma membrane.

o Briefly expose the cells to a low concentration of digitonin (e.g., 25-50 pg/mL) in an
intracellular-like buffer. The optimal concentration and time should be determined
empirically for each cell type.

e Lasalocid Treatment and Imaging:
o Mount the dish/coverslip on the confocal microscope stage.

o Acquire baseline images of Rhod-2 (Excitation: ~552 nm, Emission: ~581 nm) and
MitoTracker Green (Excitation: ~490 nm, Emission: ~516 nm) fluorescence.

o Add the desired concentration of Lasalocid or vehicle control to the imaging medium.

o Acquire time-lapse images to monitor changes in mitochondrial Rhod-2 fluorescence in
response to Lasalocid.

o To induce a Ca?* transient, a stimulus such as ATP or an ionophore like ionomycin can be
added, and the effect of Lasalocid on the mitochondrial Ca2* response can be observed.

o Data Analysis:

o Define regions of interest (ROIs) corresponding to mitochondria (identified by MitoTracker
Green signal).

o Quantify the mean Rhod-2 fluorescence intensity within the ROIs over time.

o Normalize the fluorescence changes to the baseline (F/Fo) to compare the effects of
different treatments.

Conclusion

Lasalocid is a powerful pharmacological tool for the investigation of mitochondrial Caz* flux. Its
dose-dependent effects allow for the dissection of both Ca2* influx and efflux pathways. The
protocols outlined in these application notes provide a framework for utilizing Lasalocid to
study the critical role of mitochondrial Ca?* in various cellular processes. Researchers should
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carefully titrate the concentration of Lasalocid and consider the specific mitochondrial Ca2*
load in their experimental system to achieve the desired modulatory effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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